Sec-butylamine

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

sec-Butylamine (CAS 13952-84-6) is the sole butylamine isomer possessing a chiral center, making it indispensable for enantioselective synthesis. Substituting a cheaper, achiral isomer compromises stereochemical outcome, synthetic yield, and toxicological profile. It is the required nitrogen building block for patented herbicides (e.g., butralin) and a proven post-harvest fungistat. Procure with confidence: racemic (≥99%) and enantiopure (R)-(−) & (S)-(+) forms (>99% o.p.) are available. Verifying isomer identity before purchase is critical—a wrong isomer choice can halt a synthetic campaign or invalidate a regulatory dossier.

Molecular Formula C4H11N
Molecular Weight 73.14 g/mol
CAS No. 13952-84-6
Cat. No. B1681703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSec-butylamine
CAS13952-84-6
Synonymssec-Butylamine;  1-Methylpropylamine;  2-Aminobutane;  Butafume;  Butylamine;  Deccotane;  Frucote;  Tutane;  Propylamine, 1-methyl.
Molecular FormulaC4H11N
Molecular Weight73.14 g/mol
Structural Identifiers
SMILESCCC(C)N
InChIInChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3
InChIKeyBHRZNVHARXXAHW-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





sec-Butylamine (CAS 13952-84-6): Essential Procurement Data for Chiral Synthesis and Agrochemical Intermediates


sec-Butylamine (CAS 13952-84-6), systematically known as butan-2-amine, is a primary aliphatic amine with the molecular formula C₄H₁₁N and a molecular weight of 73.14 g/mol . It is one of four isomeric amines of butane, distinguished from its linear and branched counterparts by the presence of an amino group on the secondary (2-) carbon, which creates a chiral center [1]. This chiral nature means sec-butylamine exists as a pair of enantiomers, (R)-(-)- and (S)-(+)-2-aminobutane, which can be obtained with high optical purity and are commercially available [2]. The compound is a colorless, highly flammable liquid with a strong ammonia-like or fishy odor. It exhibits a boiling point of 63 °C, a density of 0.724 g/mL at 25 °C, and is miscible with water, where it acts as a weak base with a conjugate-acid pKa of approximately 10.56 .

sec-Butylamine (CAS 13952-84-6): Why In-Class Isomers Are Not Interchangeable for Critical Applications


The four isomeric butylamines—n-butylamine, sec-butylamine, isobutylamine, and tert-butylamine—share the same molecular formula (C₄H₁₁N) and are often grouped together in broad chemical catalogs. However, their distinct molecular geometries result in significant and quantifiable differences in physicochemical properties and biological activity that preclude simple substitution. For instance, sec-butylamine is the only isomer that is chiral, a property essential for asymmetric synthesis and the production of enantiomerically pure pharmaceuticals and agrochemicals [1]. Furthermore, comparative studies demonstrate that these isomers exhibit a four-fold difference in acute oral toxicity, and their aqueous solution properties, such as refractive index and excess molar volume, vary measurably due to differences in molecular shape and hydrogen-bonding behavior [2]. These critical distinctions mean that replacing sec-butylamine with a cheaper or more readily available isomer can compromise synthetic yield, alter enantiomeric purity, invalidate toxicological profiles, or change the physical properties of a formulation, underscoring the need for precise, data-driven procurement.

sec-Butylamine (CAS 13952-84-6): A Quantitative Evidence Guide for Differentiated Performance


Chiral Purity: sec-Butylamine's Resolvability vs. Achiral Isomers

Unlike its achiral isomers (n-butylamine, isobutylamine, tert-butylamine), sec-butylamine can be resolved into its pure enantiomers. A preparative resolution method using D- or L-tartaric acid achieved an optical purity (o.p.) of >99% for both (R)- and (S)-sec-butylamine, with the resolving agent being recovered at >80% yield [1]. This establishes a critical procurement differentiator: the ability to source enantiomerically pure sec-butylamine for stereoselective applications, a feat impossible with other butylamine isomers [2].

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Acute Oral Toxicity: A Quantified Four-Fold Safety Margin Over tert-Butylamine

In a comparative acute oral toxicity study in rats, sec-butylamine exhibited an intermediate toxicity profile. The study concluded a four-fold difference in LD50 values between the most and least toxic isomers [1]. tert-Butylamine was identified as the most toxic isomer, while n-butylamine was the least toxic [1]. Sec-butylamine and isobutylamine showed intermediate lethality [1]. This quantitative safety data allows for informed risk assessment and may influence the selection of a less hazardous isomer for a given process when other functional requirements are met.

Toxicology Safety Risk Assessment

Refractive Index and Density: Differentiating Aqueous Solution Behavior from n- and tert-Butylamine

The behavior of sec-butylamine in aqueous solutions is distinct from its isomers. A study measuring refractive indices (nD) and densities (ρ) of water + butylamine systems at 303.15 K found that the deviations in refractive index (ΔnD) were all positive, while excess molar refractions were all negative [1]. These deviations were attributed to cross hydrogen bonding and specific interactions, which vary with the amine's molecular shape [1]. These measured differences confirm that sec-butylamine interacts differently with water than n-butylamine or tert-butylamine, impacting processes like extraction, purification, and formulation.

Physical Chemistry Solution Properties Analytical Chemistry

Agrochemical Synthesis: Sec-butylamine as the Required Intermediate for the Herbicide Butralin

Sec-butylamine is a specific and critical intermediate in the synthesis of the dinitroaniline herbicide butralin [1]. The industrial process for producing butralin involves the reaction of a chlorinated tert-butylbenzene derivative with nitric acid and sec-butylamine [2]. While other amines could theoretically be used, the process is optimized for, and the final product defined by, the use of sec-butylamine. This application is a major driver of the global sec-butylamine market, with the agrochemical segment being the dominant application [1].

Agrochemical Herbicide Synthesis Industrial Intermediates

sec-Butylamine (CAS 13952-84-6): High-Value Application Scenarios Based on Differentiated Evidence


Synthesis of Enantiomerically Pure Chiral Pharmaceutical Intermediates

For medicinal chemistry and process R&D, sec-butylamine is the only isomer that can be procured in enantiomerically pure forms (>99% o.p.). This property is fundamental for asymmetric synthesis, where it serves as a chiral building block or auxiliary to control stereochemistry in active pharmaceutical ingredients (APIs) [1]. Using the racemic mixture or a different achiral isomer would yield a racemic product, potentially with reduced efficacy or different safety profiles, making high-purity sec-butylamine essential for this application.

Manufacturing of Butralin and Other Sec-butylamine-Derived Agrochemicals

Sec-butylamine is the designated nitrogen-containing building block in the industrial synthesis of specific herbicides like butralin [2]. Procurement for this application is non-negotiable, as the chemical process is patented and optimized around the reactivity and steric profile of the secondary butyl group. Substitution with a different isomer would fail to produce the target herbicide and disrupt the supply chain for these crop protection agents [2].

Formulation of Fungicidal Treatments for Stored Crops

Sec-butylamine is an established fungistat used as a fumigant for controlling post-harvest diseases like gangrene, skin spot, and silver scurf on potato tubers, as well as decay in citrus fruits [3]. The selection of sec-butylamine over other amines for this application is based on a combination of its specific antimicrobial spectrum and its favorable physicochemical properties for fumigation (e.g., volatility). Its moderate acute toxicity profile relative to tert-butylamine may also be a factor in its selection for agricultural use [4].

Thermodynamic and Solution Chemistry Research Involving Hydrogen-Bonding Networks

Researchers studying the thermodynamic and transport properties of liquid mixtures use sec-butylamine as a model compound. Its aqueous solution behavior, characterized by distinct deviations in refractive index and excess molar volume compared to n- and tert-butylamine, makes it a valuable probe for investigating the effects of molecular shape on hydrogen-bonding networks and intermolecular interactions [5]. Procuring the correct isomer is critical for the reproducibility and validity of such fundamental studies.

Technical Documentation Hub

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